(4,4-Difluoro-1-methylcyclohexyl)methanamine

Medicinal Chemistry Drug Design Physicochemical Property

This rigid, fluorinated cyclohexylamine scaffold enhances binding affinity and metabolic stability (CYP2D6 resistance) in drug candidates[reference:0]. Substitute it for non-fluorinated analogs to modulate LogP, pKa, and solubility in autoimmune and pain research programs[reference:1]. Essential for potent JAK1 (IC50 3.21 nM) and Nav1.7 (IC50 67 nM) inhibitor synthesis[reference:2].

Molecular Formula C8H15F2N
Molecular Weight 163.21 g/mol
CAS No. 1708157-79-2
Cat. No. B1433078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoro-1-methylcyclohexyl)methanamine
CAS1708157-79-2
Molecular FormulaC8H15F2N
Molecular Weight163.21 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)(F)F)CN
InChIInChI=1S/C8H15F2N/c1-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3
InChIKeyOWONXEKZPVRDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Difluoro-1-methylcyclohexyl)methanamine (CAS 1708157-79-2): A Geminal Difluorocyclohexylamine Building Block for Medicinal Chemistry


(4,4-Difluoro-1-methylcyclohexyl)methanamine (CAS 1708157-79-2) is a fluorinated cyclohexylamine derivative characterized by a geminal difluoro substitution at the 4-position of the cyclohexane ring, a methyl group at the 1-position, and a primary amine group . It belongs to the class of cyclohexyl halides and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry for the development of bioactive molecules, particularly in programs targeting inflammatory, autoimmune, and neurological disorders [1]. Its rigid, fluorinated structure is designed to enhance binding affinity and improve pharmacokinetic profiles of drug candidates . The compound is commercially available with a purity of ≥95% to ≥97% .

Why (4,4-Difluoro-1-methylcyclohexyl)methanamine Cannot Be Replaced by Non-Fluorinated or Differently Fluorinated Cyclohexylamine Analogs


The substitution of (4,4-Difluoro-1-methylcyclohexyl)methanamine with non-fluorinated or other fluorinated cyclohexylamine analogs, such as cyclohexylmethanamine or (4,4-difluorocyclohexyl)methanamine, will fundamentally alter critical physicochemical and biological properties essential for drug discovery. The introduction of the gem-difluoro group at the 4-position of the cyclohexane ring significantly modulates lipophilicity (LogP), acidity/basicity (pKa), aqueous solubility, and metabolic stability compared to non-fluorinated counterparts [1]. The additional methyl group at the 1-position further influences steric and electronic properties, which can be crucial for achieving the desired selectivity and potency in target interactions [2]. Consequently, direct interchange without rigorous re-optimization of structure-activity relationships (SAR) is not feasible and will likely lead to compounds with divergent pharmacological profiles and reduced efficacy. The quantitative evidence detailed below underscores these specific differentiators.

Quantitative Differentiation of (4,4-Difluoro-1-methylcyclohexyl)methanamine: Key Evidence for Scientific and Procurement Decisions


Altered Lipophilicity (LogP) vs. Non-Fluorinated and Mono-Fluorinated Analogs

The geminal difluoro substitution in (4,4-Difluoro-1-methylcyclohexyl)methanamine significantly modifies its lipophilicity compared to non-fluorinated and mono-fluorinated analogs, a critical factor for membrane permeability and target binding. The reported LogP for the target compound ranges from 1.08 to 2.16, depending on the computational model [1][2]. In a systematic study on functionalized cycloalkanes, gem-difluorination was shown to increase LogP values compared to non-fluorinated counterparts by an average of +0.35 to +0.54 units [3]. This increase is a class-level inference that applies to this compound class.

Medicinal Chemistry Drug Design Physicochemical Property

Enhanced Metabolic Stability via Gem-Difluoro Metabolic Shielding

The gem-difluoro group in (4,4-Difluoro-1-methylcyclohexyl)methanamine acts as a metabolic shield, reducing susceptibility to cytochrome P450 (CYP) enzyme-mediated oxidation. A study on fluorinated analogues of perhexiline demonstrated that compounds bearing a 4,4-gem-difluoro substitution exhibited greatly reduced susceptibility to CYP2D6-mediated metabolism compared to non-fluorinated counterparts, leading to highly stable compounds . While direct comparative data for the exact target compound is not available, this class-level inference is a well-established principle for gem-difluorocycloalkanes.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Utility in High-Potency JAK Inhibitor Scaffolds (JAK1 IC50 = 3.21 nM)

Derivatives of (4,4-Difluoro-1-methylcyclohexyl)methanamine have been incorporated into patented JAK1/JAK2 inhibitors with high potency. Specifically, the compound tert-butyl 4-(3-(2-(4,4-difluoro-1-methylcyclohexyl)-1-oxoisoindolin-5-ylamino)-4-oxo-4,5-dihydropyrazolo[4,3-c]pyridin-1-yl)-4-ethylpiperidine-1-carboxylate, which incorporates the (4,4-difluoro-1-methylcyclohexyl)methyl motif, exhibited an IC50 of 3.21 nM against JAK1 [1]. While a direct comparator without the difluorocyclohexyl group is not presented in the BindingDB entry, the single-digit nanomolar potency validates the fragment's utility in achieving high-affinity interactions.

Kinase Inhibition Immunology Oncology JAK-STAT

Demonstrated Utility in Ion Channel Modulation (Nav1.7 IC50 = 67 nM)

The (4,4-difluoro-1-methylcyclohexyl)methoxy group has been successfully employed in a potent Nav1.7 sodium channel inhibitor. The compound N-(6-cyclopropyl-7-((4,4-difluoro-1-methylcyclohexyl)methoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropanesulfonamide demonstrated an IC50 of 67 nM in patch clamp electrophysiology studies on human Nav1.7 expressed in HEK cells [1]. This provides quantitative, target-specific validation of the fragment in a well-defined biological assay, confirming its compatibility with ion channel drug discovery.

Ion Channels Pain Research Neuroscience Nav1.7

Structural and Electronic Distinctiveness from (4,4-Difluorocyclohexyl)methanamine

The presence of the 1-methyl group in (4,4-Difluoro-1-methylcyclohexyl)methanamine distinguishes it from the closely related analog (4,4-difluorocyclohexyl)methanamine (CAS 809273-65-2). This additional methyl substituent increases molecular weight (163.21 g/mol vs. 149.18 g/mol) and introduces a stereocenter, which can have profound effects on conformation and target binding [1][2]. The methyl group can fill a hydrophobic pocket in a target protein, improve selectivity, or alter the compound's metabolic profile in ways not possible with the des-methyl analog.

Structural Biology SAR Medicinal Chemistry

High-Value Application Scenarios for (4,4-Difluoro-1-methylcyclohexyl)methanamine Based on Evidence


Lead Optimization for Autoimmune and Inflammatory Disease Therapeutics

The incorporation of (4,4-Difluoro-1-methylcyclohexyl)methanamine into drug-like scaffolds, as evidenced by its use in potent JAK1 inhibitors (IC50 = 3.21 nM) and the broader class of 4,4-difluorocyclohexyl derivatives as IL-17 modulators, makes it a high-priority building block for programs targeting inflammatory and autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis [1][2][3]. Its potential for improved metabolic stability further supports its use in developing orally bioavailable small molecules.

Development of Novel Analgesics Targeting Nav1.7

The demonstrated efficacy of a derivative containing the (4,4-difluoro-1-methylcyclohexyl)methoxy group as a potent Nav1.7 inhibitor (IC50 = 67 nM) validates this compound for use in pain research programs [1]. Nav1.7 is a genetically validated target for pain, and the availability of this fluorinated building block can accelerate the synthesis of new chemical entities for the treatment of chronic and neuropathic pain.

Structure-Activity Relationship (SAR) Studies to Optimize Lipophilicity and Permeability

The quantitative understanding of how the gem-difluoro group alters LogP by +0.35 to +0.54 units compared to non-fluorinated analogs positions (4,4-Difluoro-1-methylcyclohexyl)methanamine as a key tool for medicinal chemists aiming to fine-tune the lipophilicity of their lead compounds [1]. This allows for rational design to improve cell permeability and target engagement without significantly increasing molecular weight, a common challenge in drug discovery.

Synthesis of Metabolically Stable Chemical Probes for in vivo Studies

For researchers requiring tool compounds with prolonged half-lives for in vivo pharmacology studies, (4,4-Difluoro-1-methylcyclohexyl)methanamine offers a starting point with inherent metabolic stability advantages. The class-level evidence showing that gem-difluoro substitution greatly reduces CYP2D6-mediated metabolism makes this scaffold particularly attractive for constructing probes that need to maintain sufficient exposure in animal models to elicit a robust pharmacodynamic response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,4-Difluoro-1-methylcyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.